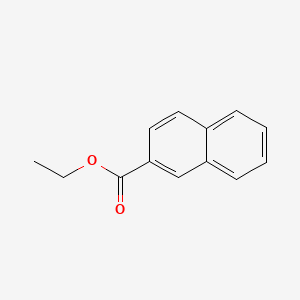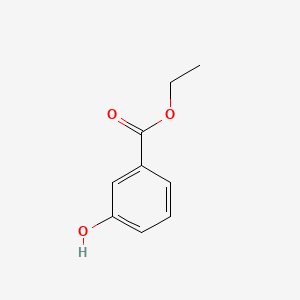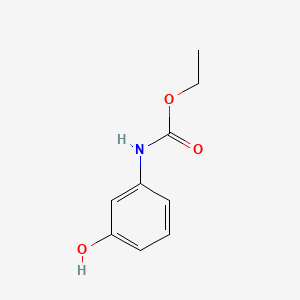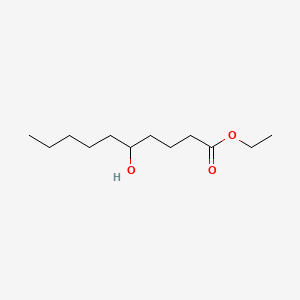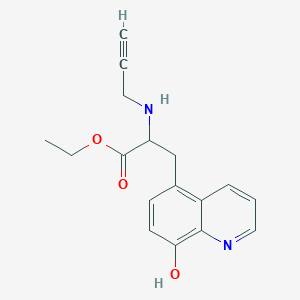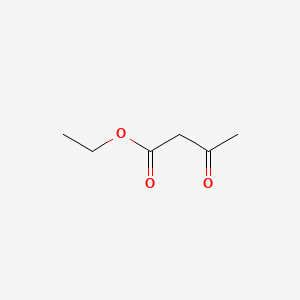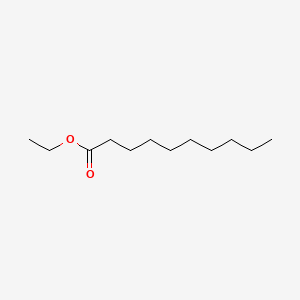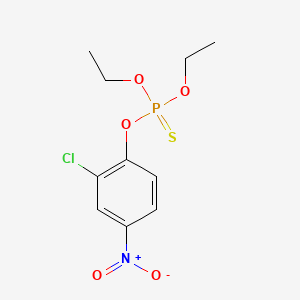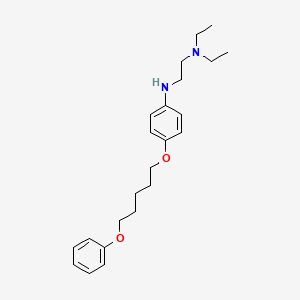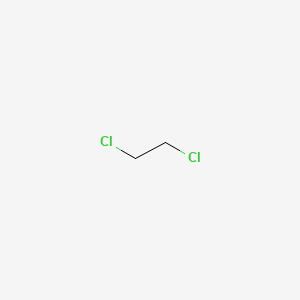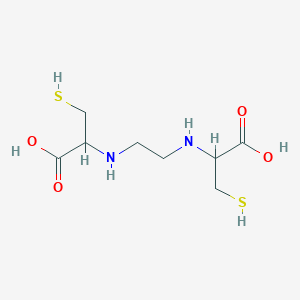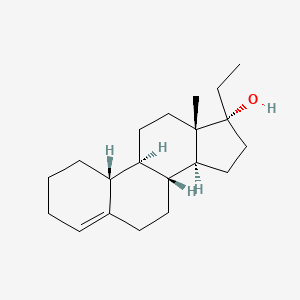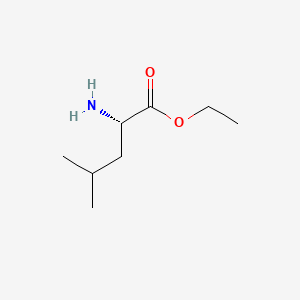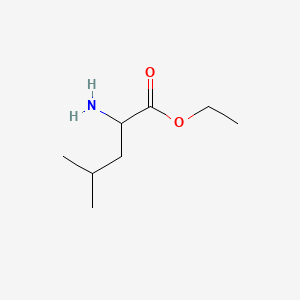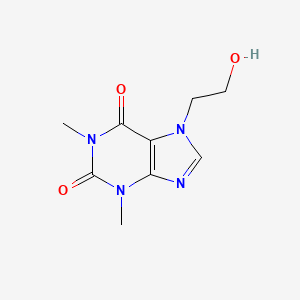
Etofylline
Vue d'ensemble
Description
Etofylline is a theophylline derivative and a drug that causes vasodilation and relaxation of smooth muscle . It is used to relieve bronchoconstriction and may act as a phosphodiesterase inhibitor and adenosine receptor antagonist .
Synthesis Analysis
Etofylline is obtained by the action of glycol monochlorohydrin upon theophylline in an alkaline medium . A forced degradation study was successfully applied for the development of a stability-indicating assay method for simultaneous estimation of Etofylline and Theophylline in a formulation in the presence of its degradation products .Molecular Structure Analysis
The crystal of Etofylline belongs to space group P21 with cell dimensions a = 4.522(1), b = 12.615(2), c = 9.093(2)Å, and β = 104.79(2) ̊ . The bond lengths in the purine ring are significantly different from those of the corresponding bonds in theophylline . The hydroxyethyl group adopts a gauche conformation .Chemical Reactions Analysis
Significant differences between the corresponding bond lengths and angles in Etofylline and Theophylline are observed . The attachment of the hydroxyethyl group at N2 brings about such significant differences in the purinedione skeleton .Physical And Chemical Properties Analysis
Etofylline has a molecular weight of 224.22 . It is freely soluble in water and moderately soluble in alcohol . The pH of a 5% aqueous solution is 6.5-7.0 .Applications De Recherche Scientifique
Application in Pharmaceutical Analysis
- Scientific Field : Pharmaceutical Analysis
- Summary of Application : Etofylline is often used in combination with Theophylline for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Therefore, it’s crucial to develop analytical methods for the simultaneous estimation of Etofylline and Theophylline in pharmaceutical formulations .
- Methods of Application : Various analytical methods like High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) have been developed for the estimation of Etofylline and Theophylline in bulk and in different formulations . For instance, one method uses a Phenomenex Luna C18 column with a mixture of Acetonitrile: Water (10:90% v/v) as the mobile phase at a flow rate of 0.9ml/min, and the detection is carried out at 240nm .
- Results or Outcomes : The method produced linear responses in the concentration range of 16.5-82.5mg/ml of Etofylline and 5-25mg/ml of Theophylline. The method precision for the determination of assay was below 2.0%RSD .
Application in Stability Studies
- Scientific Field : Pharmaceutical Stability Studies
- Summary of Application : Stability studies are essential to ensure the quality of pharmaceutical products over time. Etofylline and Theophylline are subjected to forced degradation studies to develop a stability-indicating assay method .
- Methods of Application : An approach of forced degradation study was successfully applied for the development of a stability-indicating assay method for simultaneous estimation of Etofylline and Theophylline in a formulation in the presence of its degradation products .
- Results or Outcomes : The method showed adequate separation of Etofylline and Theophylline from their associated main impurities and degradation products .
Application in Method Development
- Scientific Field : Analytical Chemistry
- Summary of Application : Method development is a critical aspect of analytical chemistry. Etofylline and Theophylline are used in the development of new analytical methods .
- Methods of Application : A simple, precise, accurate, RP-HPLC method has been developed for the estimation of Etofylline and Theophylline in bulk and in Tablet formulation .
- Results or Outcomes : A Chromatogram of Etofylline and Theophylline was obtained with retention time of 6.4 min and 5.2 min respectively .
Application in Quality Assurance
- Scientific Field : Quality Assurance
- Summary of Application : Etofylline and Theophylline are used in the development of analytical methods for their quantitative determination in bulk and in different dosage forms .
- Methods of Application : Various analytical methods are reported for the estimation and stability of Theophylline and Etofylline in bulk and in different formulations .
- Results or Outcomes : A comprehensive literature review is prepared for Theophylline and Etofylline .
Application in Drug Formulation
- Scientific Field : Pharmaceutical Formulation
- Summary of Application : Etofylline and Theophylline are used in the development of new drug formulations .
- Methods of Application : A stability-indicating assay method for simultaneous estimation of Etofylline and Theophylline in a formulation in the presence of its degradation products has been developed .
- Results or Outcomes : The method showed adequate separation of Etofylline and Theophylline from their associated main impurities and degradation products .
Application in Pharmacokinetics
- Scientific Field : Pharmacokinetics
- Summary of Application : Etofylline and Theophylline are used in pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion .
- Methods of Application : Various analytical methods like High-Performance Liquid Chromatography (HPLC) have been developed for the estimation of Etofylline and Theophylline in biological samples .
- Results or Outcomes : The methods developed have been successfully applied to pharmacokinetic studies .
Application in Method Validation
- Scientific Field : Analytical Chemistry
- Summary of Application : Etofylline and Theophylline are used in the validation of new analytical methods .
- Methods of Application : A rapid and precise reverse phase high performance liquid chromatographic method has been developed for the validated of Etofylline and Theophylline, in its pure form as well as in tablet dosage form .
- Results or Outcomes : The method produced linear responses in the concentration range of 16.5-82.5mg/ml of Etophylline and 5-25mg/ml of Theophylline. The method precision for the determination of assay was below 2.0%RSD .
Application in Clinical Studies
- Scientific Field : Clinical Pharmacology
- Summary of Application : Etofylline and Theophylline are used in clinical studies to understand their efficacy and safety profile in patients with Chronic Obstructive Pulmonary Disease (COPD) .
- Methods of Application : Patients with stable COPD were administered theophylline 69 mg + etofylline 231mg (Deriphylline Retard 300 mg) once a day and doxofylline 400 mg twice a day. Efficacy was measured using spirometric parameters .
- Results or Outcomes : Statistical analysis showed no significant difference with respect to spirometric variables and symptom score in the two groups. But significant difference with respect to side effects was observed .
Application in Dosage Form Analysis
- Scientific Field : Pharmaceutical Analysis
- Summary of Application : Etofylline and Theophylline are used in the quantitative determination in bulk and in different dosage forms .
- Methods of Application : Various analytical methods are reported for the estimation and stability of Theophylline and Etofylline in bulk and in different formulations .
- Results or Outcomes : A comprehensive literature review is prepared for Theophylline and Etofylline .
Propriétés
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRCRWQMGIBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023031 | |
| Record name | Etofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID7968631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Etofylline | |
CAS RN |
519-37-9 | |
| Record name | Etofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETOFYLLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etofylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



